molecular formula C18H22N6O3S2 B10974806 ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10974806
M. Wt: 434.5 g/mol
InChI Key: AZUCKSAMBGGCOP-UHFFFAOYSA-N
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Description

Ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural components, which include a triazole ring, a thiazole ring, and a pyrrole moiety. These structures are known for their biological activity and are often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent under reflux conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final steps involve coupling the triazole, pyrrole, and thiazole intermediates through nucleophilic substitution and esterification reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amide derivatives, ester derivatives.

Scientific Research Applications

Ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Due to its complex structure, this compound is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate: This compound is unique due to the combination of triazole, thiazole, and pyrrole rings, which is not commonly found in other molecules.

    Other Triazole Derivatives: Compounds like fluconazole and itraconazole, which are antifungal agents, also contain triazole rings but lack the thiazole and pyrrole components.

    Thiazole Derivatives: Thiamine (vitamin B1) contains a thiazole ring but does not have the triazole and pyrrole structures.

Uniqueness

The uniqueness of this compound lies in its multi-heterocyclic structure, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H22N6O3S2/c1-4-27-16(26)8-12-10-28-17(19-12)20-15(25)11-29-18-22-21-14(24(18)3)9-13-6-5-7-23(13)2/h5-7,10H,4,8-9,11H2,1-3H3,(H,19,20,25)

InChI Key

AZUCKSAMBGGCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CC=CN3C

Origin of Product

United States

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